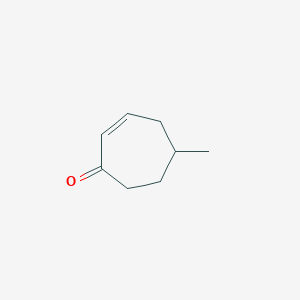

5-Methylcyclohept-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylcyclohept-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7-3-2-4-8(9)6-5-7/h2,4,7H,3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZGOJFCYGJODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80317209 | |

| Record name | 5-methylcyclohept-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71837-42-8 | |

| Record name | NSC312795 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methylcyclohept-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylcyclohept 2 En 1 One and Its Derivatives

4 Intramolecular Cyclization and Annulation Strategies

[2+2] Cycloaddition of Dichloroketene (B1203229) and Subsequent Ring Expansion for Chlorotrienones

1 Michael Addition Followed by Intramolecular Aldol (B89426) Condensation for Seven-Membered Ring Formation

The tandem sequence of a Michael addition followed by an intramolecular aldol condensation is a well-established method for ring formation, most famously embodied in the Robinson annulation for constructing six-membered rings. uoc.grmasterorganicchemistry.com Applying this strategy to the formation of seven-membered rings is more challenging due to less favorable thermodynamics and kinetics compared to five- or six-membered ring closures. uoc.grdoi.org

The process begins with a Michael addition of a nucleophile (an enolate) to an α,β-unsaturated carbonyl compound. pressbooks.pub This creates a 1,6-dicarbonyl system (or a related precursor) which is poised for the subsequent intramolecular cyclization. The intramolecular aldol condensation is then initiated, typically under basic or acidic conditions, where an enolate formed from one carbonyl group attacks the other carbonyl group. pressbooks.pub This cyclization forms the seven-membered ring. The resulting aldol addition product can then be dehydrated to yield a cycloheptenone derivative. While the formation of larger rings is entropically disfavored, this strategy remains a viable, albeit less common, approach for the synthesis of seven-membered ring systems under specific substrate and reaction conditions. uoc.gr A related strategy involves a Michael addition followed by an intramolecular Friedel–Crafts reaction to achieve a similar seven-membered ring annulation. doi.org

Intramolecular Oxidative Coupling Reactions

The formation of complex cyclic systems can be achieved through intramolecular oxidative coupling reactions. For instance, the core structure of spiroaspertrione A, a spiro[bicyclo[3.2.2]nonane] system, has been synthesized using an intramolecular enol oxidative coupling reaction. frontiersin.org This method involves the coupling of two enol systems within the same molecule to form a new carbon-carbon bond, leading to the desired cyclic product.

In a specific application, a precursor for this reaction was prepared from 3-methylcyclohept-2-en-1-one (B3047820). frontiersin.org The subsequent intramolecular enol oxidative coupling of the corresponding enol bis-silyl ether was optimized. When the reaction was conducted in a mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) at 0°C with ceric ammonium (B1175870) nitrate (B79036) (CAN) as the oxidant and sodium bicarbonate as a base, the coupled products were obtained in a 77% isolated yield. frontiersin.org Researchers found that altering the ester group on the substrate influenced the diastereomeric ratio of the product, with an isopropyl ester providing a diastereomeric ratio of 4.9:1. frontiersin.org

Silylcuprate Strategy for Seven-Membered Carbocycles

A versatile method for the synthesis of seven-membered carbocycles utilizes a silylcuprate strategy. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach involves the addition of a lower order silylcyanocuprate to allenes, followed by an in-situ reaction with an electrophile. beilstein-journals.orgnih.gov This sequence generates functionalized allylsilanes that can undergo intramolecular cyclization. beilstein-journals.orgnih.gov

The reaction of the intermediate copper species, formed from the silylcupration of 1,2-propadiene, with α,β-unsaturated imines at low temperatures yields allylsilane-containing aldehydes. beilstein-journals.orgbeilstein-journals.orgnih.gov These aldehydes can be further transformed into enones by the addition of vinylmagnesium bromide followed by Swern oxidation. beilstein-journals.orgbeilstein-journals.orgnih.gov A subsequent Lewis acid-catalyzed cyclization of these enones leads to the formation of methylenecycloheptanones in high yields. beilstein-journals.orgbeilstein-journals.orgnih.gov The use of different electrophiles, such as nitriles and imines, provides a pathway to various functionalized seven-membered rings. beilstein-journals.orgnih.gov

Novel Seven-Membered Ring Formation via Reaction at the γ-Position of β-Keto Esters

A novel three-component reaction has been developed for the synthesis of seven-membered rings, which proceeds through an unexpected reaction at the generally unreactive γ-position of β-keto esters. acs.orgnih.govacs.org This reaction involves aromatic aldehydes, ethylenediamine, and β-keto esters. acs.orgnih.govacs.org

Typically, β-keto esters undergo nucleophilic attack at the α-position. acs.org However, in this multicomponent reaction, C-C bond formation occurs at the γ-position without the need for preparing dianions, even with α-unsubstituted β-keto esters. acs.org The resulting seven-membered ring products contain both secondary amine and β-enamino ester functionalities, which can be used for further molecular modifications. acs.orgnih.govacs.org This method offers a new route to diverse seven-membered ring skeletons that could be valuable in medicinal chemistry. acs.org

Asymmetric Synthesis of Chiral 5-Methylcyclohept-2-en-1-one and Related Enantioenriched Cycloheptenones

The synthesis of chiral, enantioenriched cycloheptenones is of significant interest for the preparation of biologically active molecules and natural products.

Catalytic Asymmetric Methods

Palladium-Catalyzed Asymmetric Allylic Alkylation for γ-Quaternary Cycloheptenones

A prominent method for constructing γ-quaternary stereocenters in cycloheptenones is the palladium-catalyzed asymmetric allylic alkylation (AAA). caltech.edunih.gov This strategy has been successfully applied to the synthesis of enantioenriched cycloheptanoid core structures. caltech.edu

The process begins with the enantioselective decarboxylative alkylation of seven-membered β-ketoesters to create α-quaternary vinylogous esters. science.gov These intermediates can then be converted to γ-quaternary cycloheptenones through a carbonyl transposition pathway. caltech.eduscience.gov A key transformation in this sequence is a Stork–Danheiser type transposition of a vinylogous ester. nih.gov The required quaternary stereocenter is installed using the palladium-catalyzed asymmetric allylic alkylation methodology. nih.gov This approach allows for the synthesis of a variety of β-substituted γ-quaternary cycloheptenones, which serve as precursors to complex mono-, bi-, and tricyclic systems. nih.gov

| Starting Material | Catalyst System | Key Transformation | Product Type | Ref. |

| Seven-membered β-ketoesters | Palladium with chiral phosphinooxazoline (PHOX) ligands | Enantioselective decarboxylative alkylation | α-Quaternary vinylogous esters | caltech.edu |

| Vinylogous esters | Organometallic reagents and acid | Stork–Danheiser transposition | γ-Quaternary cycloheptenones | nih.gov |

Organocatalyzed Asymmetric Addition to Cyclic 2-Enones

Organocatalysis provides a powerful tool for the asymmetric synthesis of chiral cyclic compounds. nih.gov The vinylogous reactivity of cyclic 2-enones can be harnessed in asymmetric annulation reactions. nih.gov

A method has been developed for the asymmetric and site-selective [3+3]-annulation at the γ and γ' positions of cyclic 2-enones with α,β-unsaturated aldehydes. nih.gov This organocatalyzed reaction proceeds with high levels of regioselectivity, diastereoselectivity, and enantioselectivity, yielding valuable fused carbocycles. nih.gov In a different approach, the asymmetric addition of β-ketoesters to cyclic 2-(1-alkynyl)-2-alkene-1-ones is catalyzed by natural cinchona alkaloids. rsc.org This is followed by a silver-catalyzed intramolecular cycloisomerization to produce six- and seven-membered-ring furan (B31954) derivatives with adjacent quaternary and tertiary stereocenters. rsc.org By modifying the cinchona alkaloid catalyst, it is possible to switch the diastereoselectivity of the addition, providing access to a full range of stereoisomeric products. rsc.org Furthermore, organocatalytic asymmetric hydroperoxidation of 2-cycloheptenone has been shown to produce bicyclic peroxyhemiketals with high optical purity. uni-koeln.de

| Reactants | Catalyst | Reaction Type | Product | Stereoselectivity | Ref. |

| Cyclic 2-enones, α,β-unsaturated aldehydes | Organocatalyst | [3+3]-Annulation | Fused carbocycles | High regio-, diastereo-, and enantioselectivity | nih.gov |

| β-Ketoesters, 2-(1-alkynyl)-2-alkene-1-ones | Cinchona alkaloids | Asymmetric addition/cycloisomerization | Fused furan derivatives | High, switchable diastereoselectivity | rsc.org |

| 2-Cycloheptenone, H₂O₂ | Chiral amine catalyst | Asymmetric hydroperoxidation | Bicyclic peroxyhemiketals | Up to 95:5 er | uni-koeln.de |

Copper-Catalyzed Enantioselective Conjugate Addition

Copper-catalyzed enantioselective conjugate addition (ECA) is a powerful method for creating chiral centers. sioc-journal.cn This methodology has been applied to the synthesis of β-substituted aldehydes, which are important motifs in natural products. unige.ch The reaction involves the addition of organometallic reagents to α,β-unsaturated aldehydes in the presence of a copper catalyst and a chiral ligand. unige.ch

Key to the success of this reaction is the choice of the chiral ligand, which dictates the stereochemical outcome. Ligands such as (R)-H8BINAP, (R)-TolBINAP, and (R)-SEGPHOS have been successfully employed. unige.ch The reaction conditions, including the specific organometallic reagent (e.g., dialkylzinc, triorganoaluminium, or Grignard reagents), significantly influence the reactivity, as well as the regio- and enantioselectivity of the addition. unige.chbeilstein-journals.org While zinc and aluminum reagents generally provide good to excellent results, the use of Grignard reagents can lead to more moderate outcomes. sioc-journal.cnunige.ch

Detailed studies have shown that with the appropriate selection of ligand and reaction conditions, high yields and enantioselectivities can be achieved for a variety of substrates. beilstein-journals.orgnih.gov For instance, the use of a copper(I) triflate complex with a chiral triamidophosphane ligand has been shown to efficiently promote the conjugate addition of dialkylzinc species to α,β-unsaturated N-acyloxazolidinones, yielding products with up to >98% enantiomeric excess (ee). beilstein-journals.org

Asymmetric Hydrosilylation of Cyclic Enones

Asymmetric hydrosilylation of cyclic enones represents another important strategy for the synthesis of chiral molecules. This method involves the addition of a silicon hydride across the carbon-carbon double bond of the enone, catalyzed by a chiral transition metal complex.

Research in this area has led to the development of highly efficient catalytic systems. For example, a novel class of atropisomeric and planar chiral 2-aryl-1-diphenylphosphanylferrocene ligands has been synthesized and applied in the asymmetric hydrosilylation of styrene, achieving enantioselectivities up to 90%. acs.org The modular design of these ligands allows for the fine-tuning of their steric and electronic properties, which is crucial for optimizing the reaction's stereochemical outcome. acs.org Optimization of the palladium-to-ligand ratio has resulted in exceptionally high turnover frequencies, demonstrating the practical utility of this approach. acs.org

Chiral Auxiliary and Substrate-Controlled Approaches

Enantioselective Deprotonation of Cycloheptanone (B156872) Derivatives

A notable substrate-controlled approach for the synthesis of chiral cycloheptanone derivatives involves enantioselective deprotonation. A key example is the synthesis of a potential intermediate for pseudomonic acid B, which utilized the enantioselective deprotonation of a meso-cycloheptanone derivative. nih.gov This derivative possesses hydroxy groups at the 3, 4, 5, and 6-positions. nih.gov

The crucial step in this synthesis is the use of lithium (S,S')-α,α'-dimethyldibenzylamide as a chiral base. nih.gov This reagent selectively removes a proton from one of the enantiotopic positions of the symmetrical starting material, thereby establishing the desired chirality in the product. nih.gov This method provides a novel pathway to valuable chiral building blocks for the synthesis of complex natural products. nih.gov

Stereoselective Transformations in the Synthesis of this compound Precursors

The synthesis of precursors to this compound often involves stereoselective transformations to control the relative and absolute stereochemistry of the final product. For instance, the formal total synthesis of the trinorguaiane sesquiterpenes (±)-clavukerin A and (±)-isoclavukerin has been achieved starting from 4-methylcyclohept-2-en-1-one. researchgate.net A key step in this synthesis was a Danheiser (trimethylsilyl)cyclopentene annulation. researchgate.net

Derivatization Strategies for this compound

This compound and its derivatives are valuable starting materials for the synthesis of a variety of more complex molecules. Derivatization strategies often focus on the reactive α,β-unsaturated ketone moiety.

One common strategy is further functionalization through regioselective enolization. For example, the regioselectively generated enolate can be trapped with an electrophile, such as a triflating agent like Comins' reagent. acs.org The resulting vinyl triflate can then undergo further transformations, such as palladium-catalyzed carbonylation to introduce an ester group. acs.org

Another derivatization approach involves conjugate addition reactions. The α,β-unsaturated system is susceptible to the addition of various nucleophiles, which can introduce new substituents at the β-position. This strategy has been utilized in the synthesis of natural products.

Furthermore, the ketone functionality itself can be a site for derivatization. For example, reduction of the ketone can yield the corresponding alcohol, 5-methylcyclohept-2-en-1-ol, which can serve as a precursor for further synthetic manipulations.

Reaction Mechanisms and Reactivity Profiles of 5 Methylcyclohept 2 En 1 One and Analogous Cyclic Enones

Electrophilic Reactivity and Michael Acceptor Properties of Cyclic Enones

Cyclic enones are classic examples of Michael acceptors, characterized by an electron-deficient carbon-carbon double bond conjugated to a carbonyl group. youtube.com This polarization makes the β-carbon susceptible to attack by nucleophiles in a conjugate addition reaction. masterorganicchemistry.com

Influence of Cyclization on Enone Reactivity

The reactivity of cyclic enones is subtly influenced by the ring size. rsc.orgresearchgate.net Cyclization generally leads to a slight decrease in the electrophilicity of enones compared to their acyclic counterparts. rsc.orgrsc.org This can be attributed to the conformational constraints imposed by the ring, which can affect the planarity of the enone system and, consequently, the efficiency of π-orbital overlap.

Studies comparing the electrophilicity of various cyclic enones have provided quantitative insights into this trend. rsc.org For instance, the electrophilicity parameter E for cycloheptenone is slightly lower than that of acyclic enones, indicating a modest reduction in reactivity. rsc.org This effect is further modulated by the substitution pattern on the ring. Alkyl substituents on the C=C double bond, for example, drastically decrease the electrophilicity of cyclic enones. rsc.org

| Compound | Ring Size | Electrophilicity Trend |

| Cyclopentenone | 5 | Higher reactivity due to ring strain |

| Cyclohexenone | 6 | Standard reactivity |

| Cycloheptenone | 7 | Slightly reduced reactivity |

This table illustrates the general trend of reactivity based on ring size.

Baylis-Hillman Reaction of Conjugated Cyclic Enones in Aqueous Media

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic amine or phosphine (B1218219). For cyclic enones, this reaction can be sluggish under traditional conditions. acs.org However, conducting the reaction in aqueous media has been shown to offer significant advantages. acs.orgthieme-connect.comnih.govthieme-connect.comuq.edu.au

The use of water as a solvent can lead to remarkable rate accelerations, particularly in basic aqueous solutions with imidazole (B134444) catalysts. acs.orgnih.gov This enhancement is attributed to the "enhanced basicity" of imidazoles in alkaline solution and the zwitterionic nature of the Baylis-Hillman reaction intermediates, which are stabilized by the polar aqueous environment. acs.orgthieme-connect.comnih.govthieme-connect.com The use of surfactants in water can further improve reaction rates and yields, especially for more lipophilic enones, by facilitating the solubilization of organic reactants. thieme-connect.comthieme-connect.comuq.edu.au

| Catalyst | Medium | Reaction Time | Yield |

| Imidazole | Basic Water | Short | High |

| DMAP | Surfactant in Water | Room Temp, Increased Rate | Moderate to Good |

This table summarizes the effect of different catalytic systems on the Baylis-Hillman reaction of cyclic enones in aqueous media.

Rearrangement Reactions Involving Cycloheptenone Systems

Cycloheptenone systems can undergo a variety of rearrangement reactions, driven by factors such as ring strain, carbocation stability, and the formation of aromatic transition states.

Cationic Rearrangements via σ-Bond Participation (e.g., 5-Methylcyclohept-1-enyl Cation)

Cationic rearrangements are a hallmark of cycloheptane (B1346806) and cycloheptene (B1346976) chemistry. The formation of the 5-methylcyclohept-1-enyl cation, for instance, can be achieved through the solvolysis of suitable precursors like 4-methylcyclohexylidenemethyl(aryl)iodonium salts. acs.org The rearrangement proceeds via σ-bond participation, where the neighboring sigma bond assists in the departure of the leaving group, leading to a chiral cycloheptenyl cation. acs.orglookchem.com This process avoids the formation of a less stable, achiral primary vinyl cation. acs.org The resulting rearranged product, such as 4-methylcycloheptanone, retains the optical purity of the starting material. acs.org

The stability of the resulting carbocation is a crucial factor driving these rearrangements. msu.edu In the case of the 5-methylcyclohept-1-enyl cation, the positive charge is stabilized by the seven-membered ring structure. acs.orgacs.orgresearchgate.net

Pericyclic Reactions, includingacs.orgnih.gov-Sigmatropic Shifts and Aromaticity Effects

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edulibretexts.org In cycloheptenone systems, sigmatropic rearrangements, a class of pericyclic reactions, are particularly relevant. wikipedia.orglibretexts.org

A acs.orgnih.gov-sigmatropic shift involves the migration of a sigma bond across a π-system to a new position. wikipedia.org Thermally, these shifts are often forbidden if they must proceed suprafacially due to orbital symmetry constraints. organicchemistrydata.org However, in cyclic systems, the geometric constraints can sometimes favor such rearrangements. wikipedia.org

The concept of aromaticity in transition states plays a significant role in determining the feasibility of pericyclic reactions. bris.ac.ukacs.orgrsc.orgresearchgate.netic.ac.uk Reactions that proceed through a transition state with (4n+2) π-electrons are considered aromatic and are thermally allowed (Hückel aromaticity). bris.ac.ukic.ac.uk Conversely, those with 4n π-electrons are anti-aromatic and thermally forbidden. bris.ac.ukic.ac.uk This principle, often part of the Woodward-Hoffmann rules, helps to predict the stereochemical outcome and feasibility of reactions like sigmatropic shifts in cycloheptenone frameworks. wikipedia.org

Nucleophilic Addition to 5-Methylcyclohept-2-en-1-one

As an α,β-unsaturated ketone, this compound is susceptible to nucleophilic addition. wikipedia.org Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-conjugate addition or Michael addition). masterorganicchemistry.com

The outcome of the reaction (1,2- vs. 1,4-addition) is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the structure of the enone. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates and enolates, generally prefer 1,4-addition. masterorganicchemistry.com

In the context of this compound, the seven-membered ring can influence the accessibility of the electrophilic sites. The larger ring size, compared to cyclopentenone or cyclohexenone, may introduce unique steric and conformational effects that modulate the regioselectivity of nucleophilic attack. researchgate.netresearchgate.net For instance, the flexibility of the cycloheptane ring might allow for conformations that favor one mode of addition over the other. Organocatalytic methods have been developed for the asymmetric Michael addition to cycloheptenones, yielding products with high stereoselectivity. researchgate.net

Radical Reactions in Seven-Membered Ring Systems

The synthesis and functionalization of seven-membered ring systems, such as the one present in this compound, can be effectively achieved through radical-mediated reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex cyclic and spirocyclic compounds. researchgate.net The reactivity in these systems is influenced by the inherent flexibility and transannular interactions within the seven-membered ring.

Radical-mediated cyclizations are a prominent strategy for constructing seven-membered carbocycles. researchgate.net For instance, the intramolecular addition of a carbon-centered radical to an aromatic heterocycle can lead to the formation of fused or spirocyclic seven-membered ring systems. researchgate.net Furthermore, visible-light photoredox catalysis has emerged as a mild and efficient method to generate radicals and initiate cyclization cascades. This approach has been utilized to synthesize sulfonated dibenz[b,e]azepines through a 7-membered radical cyclization step. researchgate.net

Another key aspect is the generation of radicals on the seven-membered ring itself for further functionalization. For example, photoredox catalysis can facilitate the ring expansion of allylic alcohols on six-membered cyclic ethers to produce seven-membered oxepanones, demonstrating a method to build the core structure. doi.org While direct studies on this compound are limited, the principles of radical generation and cyclization observed in analogous seven-membered systems provide a framework for predicting its behavior. The methyl group at the 5-position can influence the regioselectivity of radical attack and the stability of any resulting radical intermediates.

Below is a table summarizing representative radical reactions in the formation of seven-membered rings:

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Intramolecular Arylation | Triaryl phosphates | Palladium catalyst | Seven-membered cyclic biarylphosphonates | researchgate.net |

| Cascade Oxidative Cyclization | 1,7-dienes with alcohols/ethers/aldehydes | Metal-free, avoids photocatalysts | Functionalized benzo[b]azepin-2-ones | researchgate.net |

| Photocatalytic Cascade | 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides | Eosin Y (photocatalyst) | Sulfonated benzoxepines | researchgate.net |

Vinylogous Reactivity of Cyclic 2-Enones in Annulation Chemistry

The concept of vinylogy describes the transmission of electronic effects through a conjugated system. wikipedia.org In cyclic 2-enones like this compound, the presence of the endocyclic double bond allows for reactivity at the γ-position, which is "vinylogous" to the typical α-position reactivity of enones. This extended conjugation is crucial for various synthetic transformations, particularly in annulation reactions for the construction of fused carbocyclic and heterocyclic frameworks.

Organocatalysis has been instrumental in exploiting the vinylogous reactivity of cyclic enones. nih.gov For instance, asymmetric and site-selective [3+3]-annulations at the γ-position of cyclic 2-enones with α,β-unsaturated aldehydes have been developed. nih.gov These reactions, often catalyzed by chiral secondary amines, proceed with high levels of regio-, diastereo-, and enantioselectivity to afford valuable fused bicyclic systems. nih.gov The initial step typically involves the formation of a dienamine intermediate from the cyclic enone and the amine catalyst, which then engages the reaction partner. pnas.org

The vinylogous Michael addition is another key reaction. The asymmetric vinylogous Michael reaction of cyclic enones with nucleophiles like 2-silyloxyfurans has been achieved using chiral primary diamine catalysts, yielding γ-substituted products with good stereocontrol. rsc.org Similarly, the direct and vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes has been demonstrated using primary amine catalysis derived from cinchona alkaloids, ensuring complete γ-site selectivity. pnas.org

While these examples often feature six-membered rings, the principles are applicable to seven-membered enones like this compound. The larger ring size may influence reaction rates and diastereoselectivities due to different conformational preferences and steric environments. The methyl group at the 5-position would be expected to exert a significant steric and electronic influence on the approaching electrophile or nucleophile in a vinylogous reaction.

A summary of representative vinylogous annulation reactions of cyclic enones is presented in the table below:

| Reaction Type | Cyclic Enone Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

| [3+3]-Annulation | Cyclic 2-enone | α,β-Unsaturated aldehyde | Organocatalyst (e.g., chiral secondary amine) | Fused carbocycle | nih.gov |

| Aza-[3+3] Annulation | Enone tethered to a vinylogous amide | - | Piperidinium trifluoroacetate, toluene, microwave irradiation | Nitrogen heterocycle | beilstein-journals.org |

| [3+3] Annulation | 2,3-Dioxopyrrolidine | 3-Alkylidene oxindole | Quinine-based urea (B33335) catalyst | Fused 5-6 ring system | acs.org |

| Vinylogous Michael Addition | Cyclic enone | 2-Silyloxyfuran | Chiral primary diamine | γ-Butenolide substituted cycloalkane | rsc.org |

| Vinylogous Michael Addition | β-Substituted cyclohexenone | Nitroalkene | Chiral primary amine (from cinchona alkaloids) | γ,δ-Disubstituted cyclohexanone (B45756) | pnas.org |

Computational and Theoretical Studies on 5 Methylcyclohept 2 En 1 One and Cycloheptenone Conformers

Conformational Analysis of Seven-Membered Enone Rings

Studies on cycloheptanone (B156872), a related saturated seven-membered ring, have shown that it exists as a non-rigid, pseudorotating molecule with a twist-chair average structure. bris.ac.ukd-nb.info The energy surface for pseudorotation indicates that the symmetric twist-chair and adjacent twist-chair conformers have very similar energies, separated by small barriers. bris.ac.ukd-nb.info

For cycloheptenone systems, the twist-chair conformation is also a dominant and low-energy structure. X-ray crystal structure analysis of carolenalone, a sesquiterpene lactone containing a cycloheptenone ring, revealed a flattened twist-chair conformation. ic.ac.uk In this conformation, the C=C-C=O system is distinctly non-planar, with a torsion angle of -157°. ic.ac.uk Similarly, computational studies on benzocycloheptenones suggest that the chair conformation readily interconverts through a wagging motion of the carbon atoms in the seven-membered ring. acs.org The conformational landscape of these rings is crucial for understanding their reactivity and interactions.

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for mapping the energetic landscapes of chemical reactions. github.io These calculations allow for the estimation of reaction pathways, the energies of transition states, and the stability of intermediates, providing insights that complement experimental investigations. github.ionih.gov For complex organic molecules, these computational techniques can predict reaction feasibility and mechanisms before costly and time-consuming laboratory work is undertaken. nih.gov

A key output of quantum chemical calculations is the Gibbs free energy profile, which plots the relative Gibbs free energies of reactants, intermediates, transition states, and products along a reaction coordinate. researchgate.net The highest point on this profile typically corresponds to the transition state of the rate-limiting step, and its energy relative to the reactants defines the activation energy barrier (ΔG‡). ed.gov

A DFT study on the phosphine-catalyzed rearrangement of a vinylcyclopropylketone to a cycloheptenone provides a detailed example of such a profile. The calculations revealed the Gibbs free energies for various steps in the proposed mechanism. For instance, the initial keto-enol tautomerism showed that the keto structures are significantly more stable (by about 13 kcal/mol) than the enol tautomers. acs.org The subsequent phosphine (B1218219) attack and ring-opening steps were evaluated, with a crucial transition state (TS-4) having a calculated activation barrier of 22.4 kcal/mol. acs.org Including the energy required for the initial tautomerism, this barrier increases to 36.9 kcal/mol, indicating this pathway is less favorable. acs.org Such detailed energy profiles are critical for distinguishing between competing reaction pathways.

Table 1: Calculated Relative Gibbs Free Energies (ΔG) for a Cycloheptenone Synthesis Pathway Data sourced from a DFT study on vinylcyclopropylketone rearrangement. acs.org

| Species | Role | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Re-1 | Reactant (keto form) | 0.0 |

| Tau-1 | Tautomer (enol form) | 13.5 |

| TS-1 | Transition State | 30.1 |

| Int-1 | Intermediate | 24.2 |

| TS-4 | Transition State | 36.9 |

| Int-3 | Intermediate | 12.0 |

This interactive table allows you to explore the calculated energy values for key species in the reaction pathway.

The distortion-interaction model, also known as the activation strain model, is a powerful tool for analyzing activation barriers. researchgate.netnumberanalytics.com It deconstructs the activation energy (ΔE‡) into two components: the distortion energy (ΔE_dist) and the interaction energy (ΔE_int). The distortion energy is the energy required to deform the reactants from their ground-state geometries into the geometries they adopt at the transition state. researchgate.net The interaction energy is the actual interaction between these distorted reactant fragments in the transition state. researchgate.net

This analysis provides insight into what controls reactivity. For example, in an excited-state photochemical isomerization of a cycloheptenone derivative, distortion-interaction analysis showed that the total energy barrier was a sum of the strain on the enone (destabilization from deconjugation of the π-system) and the interaction with a catalyst. rsc.org In another study on the [8+2] cycloaddition of tropone (B1200060), a distortion/interaction analysis was used to explain the stereoselectivity. github.io The analysis showed that the transition state leading to the major product was favored because of a less destabilizing distortion energy and a more stabilizing interaction energy compared to the transition state for the minor product. github.io

Table 2: Distortion/Interaction Analysis for an [8+2] Cycloaddition Transition State Data adapted from a study on tropone cycloaddition. github.io

| Transition State | Distortion Energy (ΔE_dist) (kcal/mol) | Interaction Energy (ΔE_int) (kcal/mol) | Total Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|---|

| TS1 (favored) | 19.8 | -14.0 | 5.8 |

| TS1 * | 20.9 | -12.8 | 8.1 |

| TS2 | 22.8 | -8.5 | 14.3 |

| TS2 * | 25.6 | -10.3 | 15.3 |

This interactive table breaks down the activation energy into its distortion and interaction components for different transition states.

Gibbs Energy Profiles and Activation Barrier Computations

Molecular Orbital Theory and Frontier Orbital Interactions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and symmetry of these orbitals determine whether a reaction is favorable. In general, a smaller energy gap between the HOMO and LUMO leads to a stronger interaction and a faster reaction.

In reactions involving cycloheptenone, FMO theory can explain its reactivity as either an electrophile or a nucleophile. For instance, in organocatalytic reactions, the HOMO of a dienamine formed from cycloheptenone can be activated to participate in an [8+2] cycloaddition with an electron-deficient partner. github.io The interaction is between the HOMO of the activated cycloheptenone derivative and the LUMO of the cycloaddition partner. github.io Conversely, in reactions where cycloheptenone acts as an electrophile (a Michael acceptor), its LUMO interacts with the HOMO of a nucleophile. The energies and shapes of these frontier orbitals dictate the regioselectivity and stereoselectivity of the reaction.

Aromaticity Analysis in Transition States (e.g., NICS values)

The concept of aromaticity, typically associated with stable cyclic, planar, and conjugated molecules like benzene (B151609), can also be applied to transition states. Pericyclic reactions, which proceed through cyclic transition states, are often stabilized when the transition state possesses aromatic character. bris.ac.uk The Nucleus-Independent Chemical Shift (NICS) is a computational method used to probe this aromaticity. A negative NICS value calculated at the center of a ring indicates a diatropic ring current, characteristic of aromaticity, while a positive value suggests anti-aromaticity. ic.ac.uk

The selection rules for pericyclic reactions can be understood through the aromaticity of their transition states. Reactions involving (4n+2) π-electrons (like the Diels-Alder reaction) proceed through a planar, Hückel-aromatic transition state. ic.ac.uk Reactions involving (4n) π-electrons can proceed through a twisted, Möbius-aromatic transition state. ic.ac.uk

Computational studies have quantified the aromaticity of these transition states using NICS values. For example, in a model electrocyclic reaction, the Hückel transition state for a 6-electron process has a calculated NICS value of -11.1 ppm, which is comparable to benzene and clearly aromatic. ic.ac.uk In contrast, a related Möbius-aromatic transition state for an 8-electron process also shows a significant aromatic character with a NICS value of -9.5 ppm for the eight-membered ring. ic.ac.uk This analysis demonstrates that the stabilization gained from transition state aromaticity is a key factor governing the pathways of pericyclic reactions.

Table 3: Representative NICS(0) Values for Aromatic Transition States Data sourced from a computational study on pericyclic reaction transition states. ic.ac.uk

| System | Ring Size in TS | Symmetry | Aromaticity Type | Calculated NICS(0) (ppm) |

|---|---|---|---|---|

| 6-electron TS | 6-membered | C_s | Hückel | -11.1 |

| 8-electron TS | 8-membered | C_2 | Möbius | -9.5 |

| Benzene (reference) | 6-membered | D_6h | Hückel | ~ -10.0 |

This interactive table compares the calculated NICS values, a measure of aromaticity, for different types of transition states.

Spectroscopic Characterization Methodologies for Advanced Research on 5 Methylcyclohept 2 En 1 One Structures

Advanced Nuclear Magnetic Resonance (NMR) Studies for Stereochemical Assignment and Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 5-Methylcyclohept-2-en-1-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for establishing the compound's relative stereochemistry.

¹H and ¹³C NMR Spectroscopy: The 1D ¹H NMR spectrum provides information on the number of unique proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (neighboring protons). For this compound, distinct signals are expected for the olefinic protons, the proton at the chiral center (C5), the methyl group protons, and the various methylene (B1212753) protons of the seven-membered ring. askfilo.com Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. libretexts.orgmasterorganicchemistry.com The carbonyl carbon (C1) is typically observed at a significant downfield shift (around 200 ppm), while the olefinic carbons (C2 and C3) appear in the 120-150 ppm region. libretexts.org

Correlation Spectroscopy (COSY): The COSY experiment is a 2D technique that identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgwikipedia.org In a COSY spectrum, cross-peaks appear between the signals of coupled protons. This is indispensable for tracing the connectivity within the cycloheptene (B1346976) ring, for instance, by correlating the olefinic proton at C2 with the one at C3, and sequentially mapping the connections through the methylene groups (C4, C6, C7) and the methine proton at C5. researchgate.netchemeurope.com

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is crucial for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are connected through bonds. chemeurope.comlibretexts.org For this compound, a key application of NOESY would be to establish the relative configuration at the C5 stereocenter. A NOESY cross-peak between the protons of the C5-methyl group and adjacent protons on the ring (e.g., at C4 or C6) would provide definitive evidence of their spatial proximity, allowing for the assignment of the methyl group as either cis or trans relative to those protons. libretexts.org

| Technique | Observed Interaction | Structural Information Yielded |

|---|---|---|

| ¹H NMR | Chemical shifts, integration, and multiplicity of proton signals. | Identifies unique proton environments (olefinic, allylic, methyl, etc.) and their neighboring protons. |

| ¹³C NMR | Chemical shifts of carbon signals. | Identifies unique carbon environments (carbonyl, olefinic, aliphatic, methyl). |

| COSY | Cross-peaks between J-coupled protons. | Establishes the through-bond connectivity of protons in the ring system. libretexts.org |

| NOESY | Cross-peaks between spatially proximate protons. | Determines the relative stereochemistry at the C5 chiral center by showing through-space correlations. chemeurope.comlibretexts.org |

Electronic Spectroscopy for Conjugation and Structural Insights (e.g., Absorption Maxima Red Shift)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the conjugated π-electron system within this compound. oecd.org The α,β-unsaturated ketone functionality constitutes a chromophore, which is the part of the molecule responsible for absorbing UV light. msu.edu

This absorption corresponds to electronic transitions, primarily the π → π* transition associated with the conjugated system, which typically occurs at a higher energy (shorter wavelength), and the lower energy (longer wavelength) n → π* transition involving the non-bonding electrons of the carbonyl oxygen. The conjugation between the carbon-carbon double bond and the carbonyl group shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. msu.eduacs.org The exact position of the λmax is sensitive to the solvent and the substitution pattern on the chromophore.

| Electronic Transition | Expected Wavelength Region | Structural Origin |

|---|---|---|

| π → π | ~220-250 nm | Conjugated C=C-C=O system. |

| n → π | ~300-330 nm | Non-bonding electrons on the carbonyl oxygen. |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. scielo.br For this compound (C₈H₁₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help confirm the structure. Expected fragmentation pathways for a cyclic enone like this compound would include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.

Loss of small neutral molecules: Such as CO (carbon monoxide) or C₂H₄ (ethene).

Ring cleavage pathways: Complex rearrangements and fragmentations characteristic of the seven-membered ring structure.

The analysis of these fragmentation patterns, sometimes aided by studying deuterated analogues, helps to piece together the molecular structure. scielo.br

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 124 | [C₈H₁₂O]⁺ | Molecular Ion (Parent Ion) |

| 109 | [C₇H₉O]⁺ | Loss of methyl radical (•CH₃) |

| 96 | [C₇H₁₂]⁺ | Loss of carbon monoxide (CO) |

| 81 | [C₆H₉]⁺ | Loss of CO and •CH₃ |

X-ray Crystallography for Absolute Configuration Determination (if applicable to crystalline derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the precise bond lengths, bond angles, and absolute configuration of chiral centers. anton-paar.comlibretexts.org This technique works by analyzing the diffraction pattern produced when X-rays are passed through a single, well-ordered crystal of a compound. anton-paar.com

The application of X-ray crystallography to this compound itself may be challenging if the compound is a liquid or oil at room temperature. However, the technique can be applied to a suitable solid, crystalline derivative. mdpi.com For example, if this compound is reacted to form a crystalline product (e.g., a semicarbazone, 2,4-dinitrophenylhydrazone, or a product from a stereospecific reaction), an X-ray diffraction analysis of that crystal could be performed. mdpi.com By solving the crystal structure, the precise arrangement of all atoms in the molecule can be mapped, which would unambiguously establish the relative and absolute stereochemistry at the C5 position.

Applications in Complex Molecule Synthesis and Natural Product Chemistry

5-Methylcyclohept-2-en-1-one as a Building Block in Organic Synthesis

This compound and its isomers are considered valuable building blocks in organic synthesis. sigmaaldrich.com Their utility stems from the presence of multiple reactive sites, including a conjugated enone system and a seven-membered ring, which can be strategically manipulated to construct more complex molecular frameworks. These cycloheptenone cores serve as versatile scaffolds for annulation strategies, leading to the formation of bicyclic and tricyclic systems that are embedded in numerous cycloheptanoid natural products. nih.gov The development of methods to synthesize these seven-membered rings in an enantioenriched form is crucial for the stereoselective synthesis of polycyclic natural products. caltech.edu

The reactivity of the α,β-unsaturated ketone in methylcycloheptenones allows for a variety of transformations, including cycloadditions and conjugate additions. For instance, a general method for the synthesis of β-substituted cycloheptenones bearing enantioenriched all-carbon γ-quaternary stereocenters has been developed. This involves the addition of an organometallic reagent to a seven-membered ring vinylogous ester, followed by an acid-mediated ketone transposition. nih.gov The resulting enones can be further elaborated into bi- and tricyclic compounds, demonstrating the potential for preparing non-natural analogs. nih.gov

Strategies for Total Synthesis of Natural Products Incorporating Cycloheptenone Motifs

The total synthesis of natural products is a significant achievement in organic chemistry, often requiring innovative strategies to assemble complex molecular structures. ijarsct.co.in Methylcycloheptenone derivatives have played a pivotal role in the synthesis of several classes of natural products characterized by their unique ring systems.

Guanacastepenes and Heptemerones (5-7-6 Ring Systems)

The guanacastepenes and heptemerones are a family of diterpenoid natural products possessing a distinctive 5-7-6 tricyclic carbon skeleton. acs.orgacs.org Several total syntheses of these compounds have been reported, showcasing a variety of strategic approaches. acs.orgthieme-connect.com One notable synthesis of (−)-heptemerone B and (−)-guanacastepene E employed an intramolecular Heck reaction and a cuprate (B13416276) conjugate addition to establish key quaternary stereocenters. acs.orgcapes.gov.br The central seven-membered ring was formed via an electrochemical oxidation, while the five-membered ring was constructed through ring-closing metathesis. acs.orgcapes.gov.br This convergent and stereoselective synthesis highlights the utility of modern transition-metal-catalyzed methods in constructing complex natural products. acs.orgnih.gov

| Natural Product Family | Core Ring System | Key Synthetic Strategies | Relevant Precursors |

| Guanacastepenes | 5-7-6 Tricyclic | Intramolecular Heck reaction, Cuprate conjugate addition, Electrochemical oxidation, Ring-closing metathesis | Cycloheptenone derivatives |

| Heptemerones | 5-7-6 Tricyclic | Intramolecular Heck reaction, Cuprate conjugate addition, Electrochemical oxidation, Ring-closing metathesis | Cycloheptenone derivatives |

Guaiane (B1240927) Sesquiterpenes and Trinorguaianes (e.g., (+/−)-Clavukerin A, (+/−)-Isoclavukerin from 4-Methylcyclohept-2-en-1-one)

A formal total synthesis of the racemic trinorguaiane sesquiterpenes (+/−)-clavukerin A and (+/−)-isoclavukerin has been accomplished starting from 4-methylcyclohept-2-en-1-one. researchgate.net A key step in this synthesis was a Danheiser (trimethylsilyl)cyclopentene annulation. researchgate.netresearchgate.net This approach demonstrates the utility of substituted cycloheptenones in accessing the characteristic fused ring systems of guaiane and trinorguaiane natural products.

Spiroaspertrione A and Spirobicyclic Systems (utilizing 3-Methylcyclohept-2-en-1-one (B3047820) as a substrate)

The synthesis of the core skeleton of spiroaspertrione A, a compound with a unique spiro[bicyclo[3.2.2]nonane-2,1-cyclohexane] carbocyclic framework, has been explored using 3-methylcyclohept-2-en-1-one as a starting material. frontiersin.org The strategy involves a 1,4-conjugate addition to form a key precursor, followed by an intramolecular enol oxidative coupling to construct the rigid spiro[bicyclo[3.2.2]nonane] system. frontiersin.org This research showcases a novel approach to building complex spirobicyclic systems, a challenging task in organic synthesis. frontiersin.org

Other Cycloheptanoid Natural Products

The application of methylcycloheptenone derivatives extends to the synthesis of various other cycloheptanoid natural products. nih.gov For instance, a pharmacophore-directed retrosynthetic strategy was employed for the first total synthesis of the cembranoid rameswaralide. researchgate.net This approach utilized a ring expansion to create a 5,5,7-tricyclic ring system, a common feature in several Sinularia soft coral cembranoids. researchgate.net

Preparation of Non-Natural Analogs and Diverse Polycyclic Systems

The synthetic methodologies developed for natural product synthesis can also be adapted to create non-natural analogs and diverse polycyclic systems. nih.gov These derivatives are valuable for studying structure-activity relationships and exploring new chemical space for potential therapeutic applications. danielromogroup.com

The elaboration of cycloheptenones into bi- and tricyclic compounds provides access to novel molecular scaffolds. nih.gov For example, ring-closing metathesis performed on cycloheptenones can generate various bi- and tricyclic products. nih.gov Furthermore, a palladium-catalyzed divergent cascade reaction using norbornene derivatives as a switch allows for the synthesis of dibenzo[a,c]cycloheptenones and fluorenones from aryl iodides and α-oxocarboxylic acids. acs.org These methods highlight the versatility of cycloheptenone building blocks in constructing a wide range of polycyclic systems with potential applications in materials science and medicinal chemistry. sigmaaldrich.com The construction of stereoisomer libraries of natural products, as demonstrated in the synthesis of spirooliganin isomers, allows for a thorough investigation of the relationship between stereochemistry and biological activity. rsc.org

Role in Cascade Polycyclization Strategies for Molecular Complexity

While direct studies detailing the role of this compound in cascade polycyclization reactions are not readily found in the reviewed literature, the broader class of cycloheptenones is recognized for its utility in constructing polycyclic systems. For instance, related compounds are employed in annulation reactions, which are key steps in building fused ring systems characteristic of many natural products. These reactions often proceed through a series of intramolecular bond-forming events, leading to a rapid increase in molecular complexity from a relatively simple starting material. The specific substitution pattern of this compound would theoretically influence the regioselectivity and stereoselectivity of such cascade processes, although explicit examples are not documented in prominent research.

Development of Combinatorial Synthesis Scaffolds

The development of molecular scaffolds is a cornerstone of combinatorial chemistry, enabling the generation of large libraries of related compounds for drug discovery and materials science. An ideal scaffold provides a rigid core structure onto which a variety of functional groups can be introduced at specific points.

While there is no specific mention of this compound being developed as a scaffold for combinatorial synthesis in the available literature, its structure possesses features that could be amenable to such applications. The seven-membered ring offers a three-dimensional framework, and the ketone and alkene functionalities, along with the methyl-substituted chiral center, provide potential sites for diversification. However, without dedicated research to validate its use and explore derivatization strategies, its role as a combinatorial scaffold remains hypothetical.

Retrosynthetic Analysis Strategies for 5 Methylcyclohept 2 En 1 One and Complex Targets

General Principles of Retrosynthetic Disconnection for Cycloheptenones

The synthesis of seven-membered rings, such as those found in cycloheptenones, presents unique challenges due to unfavorable entropic and enthalpic factors associated with their formation. researchgate.net A successful retrosynthetic analysis, therefore, relies on identifying strategic bond disconnections that lead to more easily accessible precursors. rsc.org This process involves mentally breaking bonds in the target molecule to generate simplified fragments called synthons, which correspond to real-world synthetic equivalents. lkouniv.ac.in

The core of this approach is the "disconnection approach," where the target molecule is systematically broken down into simpler structures. lkouniv.ac.in This process is guided by the recognition of "retrons," which are structural motifs that suggest specific bond-forming reactions in the forward synthetic direction. rsc.org For cycloheptenones, common strategies include:

Ring-expansion reactions: A smaller, more readily formed ring (e.g., a six-membered ring) can be expanded. A classic example is the Beckmann rearrangement of a cyclohexanone (B45756) oxime to form a seven-membered lactam. researchgate.net

Cycloadditions: Reactions like the Diels-Alder reaction can be powerful tools for constructing six-membered rings, which can then be further manipulated. lkouniv.ac.in

Ring-closing metathesis: This powerful reaction has become a staple for the formation of medium and large rings. researchgate.net

Intramolecular reactions: Strategies such as intramolecular aldol (B89426) reactions can be employed to close the seven-membered ring from a suitable acyclic precursor. nih.gov

The choice of disconnection should ideally lead to simplified precursors without introducing new synthetic challenges, such as the formation of even larger rings or the generation of difficult-to-control stereocenters. rsc.org

Functional Group Interconversion (FGI) and Functional Group Addition (FGA) in Cycloheptenone Retrosynthesis

Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis, involving the conversion of one functional group into another to facilitate a key disconnection or to prepare for a subsequent synthetic step. numberanalytics.comsolubilityofthings.com In the context of cycloheptenone synthesis, FGI allows for strategic manipulation of reactivity. For instance, an α,β-unsaturated ketone, the defining feature of a cycloheptenone, can be retrosynthetically derived from a β-hydroxy ketone via an FGI corresponding to a dehydration reaction. lkouniv.ac.in

Functional Group Addition (FGA) refers to the introduction of a functional group to activate the molecule for a desired transformation. Both FGI and FGA are often employed to:

Adjust functionality: Commercially available starting materials may not have the exact functional groups required for a planned synthesis, necessitating FGI to convert them into suitable intermediates. ic.ac.uk

Enable specific reactions: The introduction of a functional group can activate a specific position in the molecule for a key bond-forming reaction.

A common retrosynthetic sequence for an enone involves an FGI to a β-hydroxy carbonyl compound, which can then be disconnected via a 1,3-diO disconnection, pointing to an aldol reaction in the forward synthesis. lkouniv.ac.in

Strategic Disconnections for the Seven-Membered Enone Ring

The seven-membered ring of a cycloheptenone presents a significant synthetic hurdle. Strategic disconnections aim to simplify this structure into more manageable acyclic or smaller cyclic precursors. rsc.org Some key strategies include:

Carbon-Carbon (C-C) Bond Disconnections: These are the most direct way to simplify the carbon skeleton. numberanalytics.com For a cycloheptenone, disconnections can be envisioned at various points in the ring. A common approach for α,β-unsaturated carbonyl compounds is to disconnect the double bond, leading to two carbonyl-containing fragments via a retro-aldol reaction. lkouniv.ac.in

Carbon-Heteroatom (C-X) Bond Disconnections: If the ring contains a heteroatom, disconnecting a C-X bond can be a very effective strategy. numberanalytics.com While not directly applicable to the carbocyclic 5-methylcyclohept-2-en-1-one, this is a vital strategy for many heterocyclic targets.

Ring-Opening Disconnections: The entire seven-membered ring can be disconnected through a retro-ring-closing metathesis or a retro-intramolecular cyclization reaction. This transforms the cyclic problem into a linear one, focusing on the synthesis of a precisely functionalized acyclic precursor. researchgate.net

Transannular Reactions: In bicyclic systems containing a seven-membered ring, a transannular reaction can be a powerful method for its construction. The retrosynthetic equivalent involves disconnecting a bond formed in such a reaction.

The table below outlines some common disconnection strategies and the corresponding forward reactions for the synthesis of seven-membered rings.

| Disconnection Strategy | Forward Synthetic Reaction | Precursor Type |

| Retro-Aldol Condensation | Aldol Condensation | Dicarbonyl compound |

| Retro-Ring-Closing Metathesis | Ring-Closing Metathesis | Acyclic diene |

| Retro-Dieckmann Condensation | Dieckmann Condensation | Acyclic diester |

| Retro-Cope Rearrangement | Cope Rearrangement | Divinylcyclopropane |

Application to Stereoselective Synthesis Planning

When the target molecule contains stereocenters, as in the case of (S)-5-methylcyclohept-2-en-1-one, the retrosynthetic analysis must also address the challenge of stereoselectivity. mdpi.com The goal is to design a synthesis that produces the desired stereoisomer in high enantiomeric or diastereomeric excess. thieme.de

Key considerations for stereoselective synthesis planning include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials. The stereocenter at C5 of this compound could potentially be derived from a chiral starting material.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a key bond-forming reaction. This could involve an asymmetric Michael addition to form the chiral center or an asymmetric ring-closing reaction.

Enzyme-Catalyzed Reactions: Lipases and other enzymes can be used for highly stereoselective transformations, such as the resolution of racemic intermediates or the asymmetric acylation of alcohols. mdpi.com

Substrate Control: The existing stereochemistry in a molecule can direct the stereochemical outcome of subsequent reactions.

For (S)-5-methylcyclohept-2-en-1-one, a retrosynthetic plan would need to incorporate a strategy to set the stereochemistry at the C5 position. This could involve an asymmetric conjugate addition of a methyl group to cyclohept-2-en-1-one or the use of a chiral auxiliary.

The following table summarizes approaches to stereoselective synthesis.

| Approach | Description | Example Application |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Using a chiral building block to introduce the methyl group. |

| Asymmetric Catalysis | Using a chiral catalyst to favor the formation of one enantiomer. | Asymmetric conjugate addition of a methyl organometallic reagent. |

| Enzymatic Resolution | Separating enantiomers of a racemic mixture using an enzyme. | Lipase-catalyzed resolution of a racemic precursor alcohol. |

| Chiral Auxiliary | Attaching a chiral group to the substrate to direct a reaction. | A chiral auxiliary attached to the cycloheptenone to direct methylation. |

By carefully considering these retrosynthetic principles and stereochemical strategies, chemists can devise efficient and elegant synthetic routes to complex targets like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.